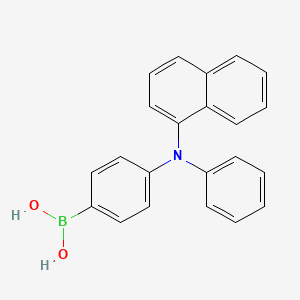

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid

CAS No.: 717888-41-0

Cat. No.: VC3755297

Molecular Formula: C22H18BNO2

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 717888-41-0 |

|---|---|

| Molecular Formula | C22H18BNO2 |

| Molecular Weight | 339.2 g/mol |

| IUPAC Name | [4-(N-naphthalen-1-ylanilino)phenyl]boronic acid |

| Standard InChI | InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H |

| Standard InChI Key | BJNCAGKQHGBUJO-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O |

Introduction

Chemical Identity and Physical Properties

Basic Identification

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is recognized by its CAS number 717888-41-0 and IUPAC name [4-(N-naphthalen-1-ylanilino)phenyl]boronic acid . The compound is also identified by various synonyms in scientific literature and chemical databases, including (4-(Naphthalen-1-yl(phenyl)-amino)phenyl)boronic acid and 4-[NAPHTHALEN-1-YL(PHENYL)AMINO]PHENYLBORONIC ACID . For research purposes, it is often assigned specific identifiers such as MFCD22493467 (MDL number) . This compound represents an important class of functionalized triarylamine derivatives containing a boronic acid group.

Structural Characteristics

The molecular structure of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is characterized by a complex aromatic framework. It contains a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is connected to both a naphthalene unit and another phenyl ring through a tertiary amine linkage . This unique arrangement creates a triarylamine core structure with the boronic acid functionality positioned para to the nitrogen atom on one of the phenyl rings.

The compound's molecular formula is C₂₂H₁₈BNO₂, indicating its composition of 22 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms . The structural arrangement provides distinctive electronic and steric properties that influence its chemical behavior and applications in various synthetic pathways and potential biological interactions.

Physical and Chemical Properties

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid typically appears as an off-white powder or solid . Its key physicochemical properties are summarized in the following table:

The presence of the boronic acid group confers specific chemical properties, including the ability to participate in various coupling reactions, particularly Suzuki-Miyaura couplings. The compound's tertiary amine center provides a site for electronic interactions, while the extended aromatic system contributes to its absorption properties and potential applications in molecular sensing or imaging systems. These properties make it a valuable building block for constructing more complex molecular architectures with tailored functionalities.

Synthesis and Preparation

Purification Methods

The purification of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid typically employs standard techniques for organoboronic compounds. Based on information for similar compounds, these methods may include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using optimized eluent systems

-

Precipitation and filtration techniques followed by washing with suitable solvents

For related compounds, purification procedures have been documented: "The yellow solid product was isolated after removal of the solvent and water, which was washed with ethanol and water, and then dried in an oven" . Such approaches are likely applicable to (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid with adjustments based on its specific solubility and physical properties.

The final product after purification typically achieves commercial purity standards of 95-98% , suitable for most research applications. Special attention during purification must address the potential sensitivity of boronic acids to oxidation and other degradation pathways.

Applications in Research

Organic Synthesis Applications

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid holds significant value in organic synthesis, primarily due to its ability to participate in various coupling reactions. The most notable application is in Suzuki-Miyaura coupling reactions, where boronic acids react with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

As described in one source, "These reactions involve the formation of new carbon-carbon bonds through the oxidative addition of organic halides to a palladium catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination". This makes the compound valuable for constructing complex molecular frameworks, particularly those containing linked aromatic systems with potential applications in materials science and pharmaceutical development.

The presence of the triarylamine moiety alongside the boronic acid functional group provides unique opportunities for sequential functionalization and the creation of extended π-conjugated systems with applications in optoelectronic materials, organic semiconductors, and specialized molecular architectures requiring precise spatial arrangement of aromatic units.

Development of Molecular Probes

The structure of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid suggests potential applications in the development of molecular probes for imaging or sensing purposes. "The combination of a boronic acid group with aromatic moieties like naphthalene and phenyl suggests potential applications in the development of molecular probes for imaging or sensing purposes in biological systems".

The extended π-conjugated system could provide favorable photophysical properties, while the boronic acid moiety offers a site for specific binding interactions, particularly with carbohydrates and other diol-containing biomolecules. This combination makes the compound potentially valuable for developing sensors for biologically relevant analytes or for creating imaging agents to visualize specific cellular components.

Similar boronic acid compounds have demonstrated significant antioxidant properties, with research showing that "significant antioxidant activity was achieved by the phenyl boronic based ligands and these compounds demonstrated as much activity as standards (α-Toc and BHT)" . This suggests additional potential applications in the development of antioxidant agents or in studying oxidative stress mechanisms in biological systems.

Current Research and Future Perspectives

Recent Research Findings

Research involving (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid appears to be primarily focused on its synthetic utility rather than specific biological applications. The compound is categorized as a research chemical with applications in chemical synthesis and potential value in developing more complex molecular architectures.

Studies with structurally related boronic acid compounds have demonstrated interesting biological properties. One study examined "boronic acid compounds with different substituted groups" synthesized as "various ligands encoded as B1, B2, B3, B4, B5, B6, B7 and B8" . These compounds were evaluated for antimicrobial activity, with particular effectiveness noted against Staphylococcus aureus. Additionally, their antioxidant properties were assessed using several methods, revealing "significant antioxidant activity" comparable to standard antioxidants like α-tocopherol and BHT .

While these findings don't pertain specifically to (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid, they suggest potential research directions for investigating its biological activities. The structural similarities between the studied compounds and (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid provide a foundation for hypothesis generation and experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume